molecular formula C20H21N3O B12000604 Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- CAS No. 20503-88-2

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-

Cat. No.: B12000604
CAS No.: 20503-88-2
M. Wt: 319.4 g/mol
InChI Key: QAYGLHSZAFDOJZ-UHFFFAOYSA-N
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Description

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound characterized by an oxazole ring substituted with two phenyl groups and a 4-methyl-1-piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-diphenyl-2-aminomethyl oxazole with 4-methyl-1-piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. It can interact with various biological targets, making it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the piperazine ring enhances its ability to interact with biological macromolecules.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole, 4,5-diphenyl-2-aminomethyl-: Similar structure but with an aminomethyl group instead of the piperazine ring.

    Oxazole, 4,5-diphenyl-2-methyl-: Contains a methyl group instead of the piperazine ring.

    Benzoxazole derivatives: Similar heterocyclic structure but with a benzene ring fused to the oxazole ring.

Uniqueness

Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of the 4-methyl-1-piperazinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile scaffold in drug discovery and material science.

Properties

CAS No.

20503-88-2

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C20H21N3O/c1-22-12-14-23(15-13-22)20-21-18(16-8-4-2-5-9-16)19(24-20)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

QAYGLHSZAFDOJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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